3-(Methylamino)adamantane-1-thiol
Description
3-(Methylamino)adamantane-1-thiol is a functionalized adamantane derivative featuring a methylamino group (-NHCH₃) at the C3 position and a thiol (-SH) group at the C1 position of the adamantane scaffold. Adamantane derivatives are of significant interest in medicinal chemistry due to their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability.
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34g/mol |
IUPAC Name |
3-(methylamino)adamantane-1-thiol |
InChI |
InChI=1S/C11H19NS/c1-12-10-3-8-2-9(4-10)6-11(13,5-8)7-10/h8-9,12-13H,2-7H2,1H3 |
InChI Key |
YOIKWIHPRGBBFX-UHFFFAOYSA-N |
SMILES |
CNC12CC3CC(C1)CC(C3)(C2)S |
Canonical SMILES |
CNC12CC3CC(C1)CC(C3)(C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)adamantane-1-thiol typically involves the functionalization of adamantane derivatives. One common method is the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process involving nitration, hydroxylation, and subsequent functionalization of adamantane derivatives . The process is optimized to ensure high yields and cost-effectiveness, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)adamantane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or halides are employed.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted adamantane derivatives .
Scientific Research Applications
3-(Methylamino)adamantane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylamino)adamantane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which plays a role in neuroprotection .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Adamantane-1-thiol (CAS 34301-54-7)
- Structure: Shares the adamantane-thiol backbone but lacks the methylamino group at C3.
- Synthesis : Prepared via methods involving thiourea intermediates or direct thiolation of adamantane precursors .
- Applications: Primarily used in materials science and as a ligand in coordination chemistry. Unlike 3-(methylamino)adamantane-1-thiol, its biological activity is less documented .
3-Aminoadamantan-1-ol (CAS 702-82-9)
- Structure: Contains an amino (-NH₂) group at C3 and a hydroxyl (-OH) group at C1 instead of thiol.
- Properties: Higher polarity due to the hydroxyl group, which may reduce lipid solubility compared to the thiol analog. It is a known intermediate in the synthesis of memantine derivatives .
- Biological Relevance : Demonstrated neuroprotective effects in preclinical studies, though its thiol counterpart’s activity remains unexplored .
N-(1-Adamantyl)carbothioamides
- Structure : Features a carbothioamide (-NHCSSH) group at C1 instead of thiol.
- Synthesis: Produced via reactions of 1-adamantyl isothiocyanate with secondary amines (e.g., piperazine, morpholine) in ethanol .
- Activity : These compounds exhibit antimicrobial and enzyme inhibitory properties, suggesting that the thiol group’s replacement with carbothioamide alters target specificity .
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
- Structure : Incorporates a triazole ring with a thione (-C=S) group, linked to adamantane at C5.
- Synthesis : Cyclization of hydrazinecarbothioamide derivatives in alkaline media .
- Biological Activity : Demonstrated antihypoxic activity in rodent models, with alkyl chain length (R = methyl to decane) influencing potency. For example, 3-hexylthio derivatives showed 40–60% survival rates in hypoxia models, comparable to the reference drug Mexidol .
Physicochemical Properties
While data for this compound are unavailable, trends from analogs suggest:
- Stability : Thiols are prone to oxidation, necessitating protective formulations (e.g., prodrugs) for therapeutic use.
Table 1: Comparative Physicochemical Data for Select Adamantane Derivatives
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